molecular formula C28H28N4O6S B11447069 N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide

Cat. No.: B11447069
M. Wt: 548.6 g/mol
InChI Key: OPBXIYGJEFHXBC-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a thienopyrimidine core, and a butanamide chain, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)butanamide involves multiple steps, including the formation of the benzodioxole and thienopyrimidine intermediates. The reaction conditions typically require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives, thienopyrimidine analogs, and butanamide-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)butanamide is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H28N4O6S

Molecular Weight

548.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide

InChI

InChI=1S/C28H28N4O6S/c1-17-5-7-20(18(2)12-17)30-25(34)15-32-21-9-11-39-26(21)27(35)31(28(32)36)10-3-4-24(33)29-14-19-6-8-22-23(13-19)38-16-37-22/h5-9,11-13H,3-4,10,14-16H2,1-2H3,(H,29,33)(H,30,34)

InChI Key

OPBXIYGJEFHXBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5)SC=C3)C

Origin of Product

United States

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